[(3-Methoxyoxolan-3-yl)methyl](methyl)amine
Description
(3-Methoxyoxolan-3-yl)methylamine is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is also known by its IUPAC name, 1-(3-methoxytetrahydrofuran-3-yl)-N-methylmethanamine . This compound is typically used in research and development settings and is not intended for direct human use .
Properties
IUPAC Name |
1-(3-methoxyoxolan-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-5-7(9-2)3-4-10-6-7/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSYJFRBFFHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Methoxyoxolan-3-yl)methylamine involves the reaction of 3-methoxytetrahydrofuran with methylamine under specific conditions . The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
(3-Methoxyoxolan-3-yl)methylamine undergoes various chemical reactions, including:
Scientific Research Applications
(3-Methoxyoxolan-3-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxyoxolan-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(3-Methoxyoxolan-3-yl)methylamine can be compared with other similar compounds, such as:
3-Methyl-3-oxetanemethanol: This compound has a similar structure but differs in its functional groups and reactivity.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of (3-Methoxyoxolan-3-yl)methylamine lies in its specific chemical structure and the resulting properties, which make it valuable for various research applications .
Biological Activity
(3-Methoxyoxolan-3-yl)methylamine, a compound characterized by its unique molecular structure, has garnered attention for its significant biological activity, particularly in the context of DNA repair mechanisms and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: CHNO
- Molecular Weight: Specific molecular weight is determined based on the exact composition.
This compound exhibits distinct chemical reactivity due to its methoxy and oxolane groups, which contribute to its biological interactions.
(3-Methoxyoxolan-3-yl)methylamine primarily acts by:
- Covalent Binding: It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting DNA repair mechanisms. This action can lead to increased DNA strand breaks and apoptosis in cells.
- Enzyme Interaction: The compound interacts with various enzymes involved in DNA repair processes, thereby modulating their activity and potentially influencing cellular responses to DNA damage.
Inhibition of DNA Repair Mechanisms
Research indicates that (3-Methoxyoxolan-3-yl)methylamine significantly inhibits DNA repair mechanisms. This inhibition is particularly relevant in cancer research, where dysfunctional DNA repair pathways are common. The compound's ability to increase DNA strand breaks makes it a candidate for further investigation in therapeutic applications related to cancer treatment.
Case Studies and Research Findings
-
DNA Damage Response Studies:
- A study demonstrated that cells treated with (3-Methoxyoxolan-3-yl)methylamine exhibited increased levels of apoptosis due to impaired DNA repair processes. This finding underscores its potential as a therapeutic agent in oncology.
-
Synergistic Effects with Other Agents:
- Research has shown that when combined with alkylating agents, (3-Methoxyoxolan-3-yl)methylamine enhances the cytotoxic effects on cancer cells, suggesting a synergistic relationship that could be exploited in treatment protocols .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3-Methoxyoxolan-3-yl)methylamine, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methoxyamine | Isomeric structure | Known for medicinal chemistry applications |
| N-methylhydroxylamine | Similar amine structure | Exhibits different reactivity profiles |
| Aminomethanol | Related amine with distinct reactivity | Used in various synthetic applications |
This table highlights how (3-Methoxyoxolan-3-yl)methylamine stands out due to its specific interactions with DNA repair pathways.
Applications in Scientific Research
(3-Methoxyoxolan-3-yl)methylamine has several applications across various fields:
Chemistry:
- Utilized as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology:
- Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine:
- Investigated for its potential therapeutic applications, particularly in cancer treatment and understanding DNA damage response pathways.
Industry:
- Used in the development of pharmaceuticals and agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
